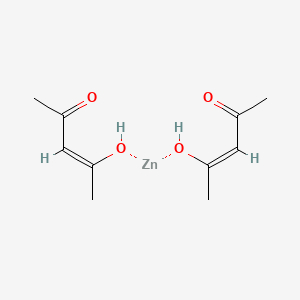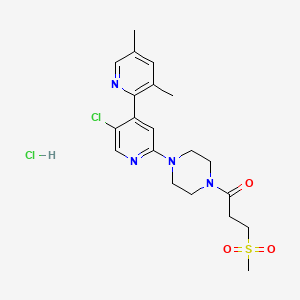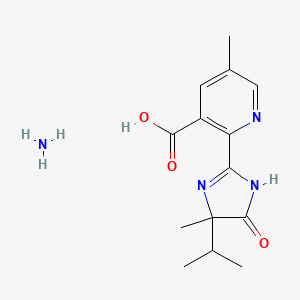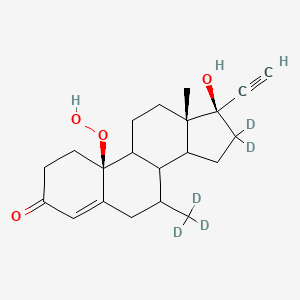
Zinc acetylacetonate xhydrate
説明
Synthesis Analysis
Zinc acetylacetonate hydrate can be synthesized through various methods, including refluxing in alcohols like 1-butanol and isobutanol, which leads to different sizes and morphologies of ZnO nanoparticles, ranging from nanorods to coral-like structures. This process involves alcoholytic C-C cleavage of the acetylacetonate ligand and the hydrolytic formation of reactive Zn-OH intermediates (Ambrožić et al., 2010). Additionally, the formation of ZnO nanoparticles has also been observed in tert-butanol through a ligand-exchange mechanism (Ambrožić et al., 2011).
Molecular Structure Analysis
The molecular structure of zinc acetylacetonate has been elucidated through electron diffraction and quantum-chemical calculations, revealing a D2d symmetry with chelate rings lying in mutually perpendicular planes. Key geometrical parameters include bond lengths (Zn-O, C-O, C-Cr, C-Cm) and angles (O-Zn-O, Zn-O-C, C-Cr-C, O-C-Cm), indicating a complex structure with significant implications for its reactivity and properties (Antina et al., 2009).
Chemical Reactions and Properties
Zinc acetylacetonate hydrate engages in various chemical reactions, including the formation of hybrid organic/inorganic pigments with corrosion inhibition properties and the synthesis of coordination polymers with unique structural features. These reactions underscore the compound's utility in creating materials with desired chemical and physical attributes for specific applications (Abrishami et al., 2018); (Zhu et al., 2008).
Physical Properties Analysis
The physical properties of zinc acetylacetonate hydrate, including its solubility, volatility, and thermal stability, are crucial for its use as a precursor in various applications. The adduction of nitrogen donor ligands to zinc acetylacetonate complexes enhances these properties, making them suitable for applications such as metal organic chemical vapor deposition (Brahma & Shivashankar, 2015).
科学的研究の応用
Biomedical Applications
Zinc oxide nanoparticles, including those from zinc acetylacetonate x-hydrate, are being extensively explored for their potential in biomedical applications. These applications range from drug delivery systems to anticancer agents. The unique properties of these nanoparticles, such as their ability to selectively target cancer cells, make them a promising area of research in the field of nanomedicine (Rasmussen et al., 2010).
Photocatalytic and Environmental Applications
One-dimensional zinc oxide nanostructures like rods, wires, belts, and tubes are gaining attention due to their remarkable performance in photocatalysis, photonics, sensors, and photovoltaic devices. These structures, possibly derivable from zinc acetylacetonate x-hydrate, show great potential in degrading environmental pollutants, such as textile and industrial dyes, when exposed to appropriate light irradiation (Udom et al., 2013).
Role in Human Health and Disease
Zinc is recognized for its vital role in human health, impacting over 300 biological functions. Research into zinc, potentially including compounds like zinc acetylacetonate x-hydrate, is exploring its influence on various aspects of human physiology and pathology, including its potential as a preventive and therapeutic agent in cancers such as pancreatic, prostate, and breast cancer (Hoang et al., 2016).
Biofortification in Agriculture
Zinc is crucial for plant nutrition and human health, especially in developing countries where dietary zinc intake is often inadequate. Zinc acetylacetonate x-hydrate could potentially be used in the agricultural biofortification of cereals with zinc to address these deficiencies, significantly impacting human health by increasing the zinc content in staple crops like wheat and rice (Cakmak & Kutman, 2018).
Biodegradable Material Applications
Zinc and its alloys, possibly including derivatives of zinc acetylacetonate x-hydrate, are being studied as biodegradable metals for use in medical applications. These materials show promise due to their biodegradability, biocompatibility, and superior mechanical performance compared to other biodegradable metals. However, challenges such as low creep resistance and susceptibility to aging need to be addressed to enhance their mechanical compatibility and ensure their successful application in the biomedical field (Li et al., 2019).
Safety And Hazards
Zinc acetylacetonate hydrate may cause skin irritation, serious eye irritation, and respiratory irritation89. It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)8.
将来の方向性
Zinc acetylacetonate hydrate has potential applications in the production of ZnO NRs-based devices, which could be used in biosensors10. It is also a catalyst for organic synthesis34.
特性
IUPAC Name |
zinc;(Z)-4-oxopent-2-en-2-olate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHAYOLESEVSA-SUKNRPLKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc acetylacetonate hydrate | |
CAS RN |
108503-47-5 | |
| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)





![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)